Cas no 1781791-33-0 (2,2-Dimethylcyclobutan-1-amine)
2,2-Dimethylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-Dimethylcyclobutan-1-amine
- 2,2-Dimethyl-cyclobutylamine
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- Inchi: 1S/C6H13N/c1-6(2)4-3-5(6)7/h5H,3-4,7H2,1-2H3
- InChI Key: MMWAHLXGFZBYQU-UHFFFAOYSA-N
- SMILES: C1(N)CCC1(C)C
2,2-Dimethylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM536750-1g |
2,2-Dimethylcyclobutan-1-amine |
1781791-33-0 | 97% | 1g |
$1200 | 2022-12-31 |
2,2-Dimethylcyclobutan-1-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2,2-Dimethylcyclobutan-1-amine
Introduction to 2,2-Dimethylcyclobutan-1-Amine (CAS No. 1781791-33-0)
2,2-Dimethylcyclobutan-1-amine is a cyclic amine compound with the CAS registry number 1781791-33-0. This compound belongs to the class of cycloalkylamines and is characterized by its unique molecular structure, which includes a cyclobutane ring substituted with two methyl groups and an amino group. The compound has been of interest in various fields, including organic synthesis, materials science, and pharmacology, due to its versatile reactivity and potential applications.
The molecular formula of 2,2-Dimethylcyclobutan-1-amine is C6H13N, and its molecular weight is approximately 95.18 g/mol. The compound exists as a colorless liquid at room temperature and has a boiling point of around 65°C under standard pressure. Its solubility in water is low, making it more suitable for organic solvent-based reactions. The compound's structure contributes to its stability under normal conditions, although it can undergo various chemical transformations under specific reaction conditions.
Recent studies have highlighted the potential of 2,2-Dimethylcyclobutan-1-amine in the synthesis of bioactive molecules. Researchers have explored its use as a building block for constructing complex nitrogen-containing frameworks, which are essential in drug discovery and development. For instance, the compound has been employed in the synthesis of peptide analogs and other bioactive agents due to its ability to form stable amide bonds under mild conditions.
In addition to its role in organic synthesis, 2,2-Dimethylcyclobutan-1-amine has shown promise in materials science applications. Its unique electronic properties make it a candidate for use in the development of novel polymers and materials with tailored functionalities. Recent advancements in polymer chemistry have demonstrated the potential of this compound as a monomer for synthesizing high-performance polymers with improved mechanical and thermal properties.
The synthesis of 2,2-Dimethylcyclobutan-1-amine typically involves multi-step processes that require careful optimization to achieve high yields and purity. One common approach involves the cycloaddition reaction between appropriate alkene precursors and nitrogen-containing compounds. Recent research has focused on developing more efficient and environmentally friendly synthetic routes for this compound, leveraging catalytic methods and green chemistry principles.
From a pharmacological perspective, 2,2-Dimethylcyclobutan-1-amine has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various therapeutic molecules makes it a valuable tool in drug delivery systems. Researchers have explored its use in designing targeted drug delivery vehicles that can enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects.
In conclusion, 2,2-Dimethylcyclobutan-1-amine (CAS No. 1781791-33-0) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical properties and reactivity make it an invaluable building block in organic synthesis, materials science, and pharmacology. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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